molecular formula C20H26O5S B13858155 3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone

3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone

Cat. No.: B13858155
M. Wt: 378.5 g/mol
InChI Key: JVVUTCZABCFENT-MILMJNAHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone typically involves the following steps :

    Starting Material: The synthesis begins with epiestriol, which is chemically modified to introduce the methoxymethyl group at the 3-position.

    Formation of Cyclic Sulfone: The cyclic sulfone group is introduced through a series of reactions involving sulfonation and cyclization.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone is unique due to the presence of both the methoxymethyl group and the cyclic sulfone moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H26O5S

Molecular Weight

378.5 g/mol

IUPAC Name

(1R,2S,4S,8R,9S,12S)-16-ethoxy-9-methyl-5,7-dioxa-6λ6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide

InChI

InChI=1S/C20H26O5S/c1-3-23-13-5-7-14-12(10-13)4-6-16-15(14)8-9-20(2)17(16)11-18-19(20)25-26(21,22)24-18/h5,7,10,15-19H,3-4,6,8-9,11H2,1-2H3/t15-,16-,17+,18+,19+,20+/m1/s1

InChI Key

JVVUTCZABCFENT-MILMJNAHSA-N

Isomeric SMILES

CCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)C[C@H]5[C@@H]4OS(=O)(=O)O5)C

Canonical SMILES

CCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CC5C4OS(=O)(=O)O5)C

Origin of Product

United States

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